

"Methyl 5-amino-2-fluorobenzoate" chemical structure and IUPAC name

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Compound of Interest

Compound Name: **Methyl 5-amino-2-fluorobenzoate**

Cat. No.: **B1317051**

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In-Depth Technical Guide: Methyl 5-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical structure, properties, and its role as a key intermediate in the synthesis of bioactive compounds.

Chemical Structure and IUPAC Name

The chemical structure of **Methyl 5-amino-2-fluorobenzoate** is characterized by a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and an amino group at position 5.

IUPAC Name: **methyl 5-amino-2-fluorobenzoate**

Chemical Formula: $C_8H_8FNO_2$ ^[1]

CAS Number: 56741-34-5[\[1\]](#)

Molecular Weight: 169.15 g/mol [\[1\]](#)

SMILES: O=C(OC)C1=CC(N)=CC=C1F

InChI Key: ILVPFTMKCHREDJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known quantitative data for **Methyl 5-amino-2-fluorobenzoate** is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data in peer-reviewed literature is limited.

Property	Value	Source
Physical Form	Solid	
Melting Point	84-86 °C	[2]
Boiling Point	302.3 °C at 760 mmHg	[2]
Purity	Typically ≥97%	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 5-amino-2-fluorobenzoate** is not readily available in the public domain, a general approach can be inferred from the synthesis of its isomers and related compounds. A plausible synthetic route would involve the nitration of a fluorinated benzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent esterification.

General Synthetic Approach (Hypothetical):

A common strategy for introducing an amino group to an aromatic ring is through the reduction of a nitro group. Therefore, a potential precursor is a nitrated fluorobenzoate.

- Step 1: Nitration of 2-fluorobenzoic acid. 2-fluorobenzoic acid would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group

onto the aromatic ring. The directing effects of the fluorine and carboxylic acid groups would likely result in a mixture of isomers, including the desired 5-nitro-2-fluorobenzoic acid.

- Step 2: Esterification of 5-nitro-2-fluorobenzoic acid. The carboxylic acid would then be converted to a methyl ester. This can be achieved using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
- Step 3: Reduction of the nitro group. The nitro group of methyl 5-nitro-2-fluorobenzoate would be reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation (e.g., using palladium on carbon), or iron in acidic media.

Note: This is a generalized, hypothetical protocol. The actual experimental conditions, including reaction times, temperatures, and purification methods, would require optimization.

Application in Drug Development: A Key Intermediate

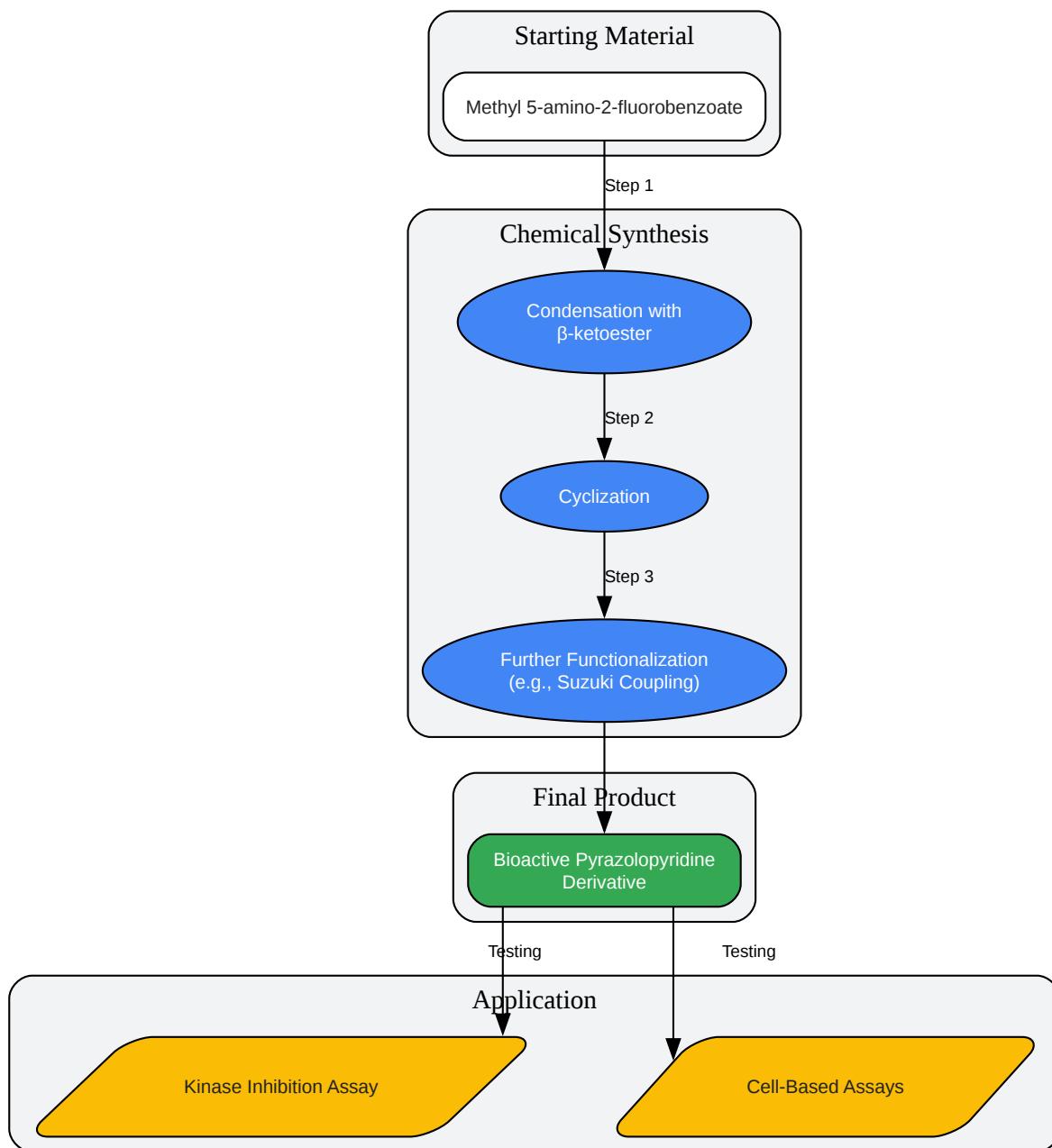
Methyl 5-amino-2-fluorobenzoate and its isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the amino and fluoro substituents allows for diverse chemical modifications, making them attractive starting materials for creating libraries of compounds for drug screening.

Fluorine-containing amino acids and their derivatives are of particular interest in modern drug design. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[3]

While a specific signaling pathway directly involving **Methyl 5-amino-2-fluorobenzoate** has not been identified in the available literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. For instance, related aminobenzoic acid derivatives are used in the synthesis of compounds targeting c-Met kinase, a key player in cancer cell proliferation.[4]

The following diagram illustrates a generalized workflow where **Methyl 5-amino-2-fluorobenzoate** could be utilized as a starting material for the synthesis of a hypothetical

bioactive pyrazolopyridine derivative, a scaffold found in many kinase inhibitors.



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Caption: Synthetic workflow for a hypothetical bioactive molecule.

This workflow highlights how the amino group of **Methyl 5-amino-2-fluorobenzoate** can be utilized in condensation and cyclization reactions to form heterocyclic systems, which are common cores of many pharmaceutical drugs. The fluorine atom can modulate the electronic properties and metabolic stability of the final compound.

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